[(7S,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-30-[4-(Dimethylamino)piperidin-1-yl]-2,6,15,17-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-23,32,37-trioxo-8,27,38-trioxa-24,34-diazahexacyclo[23.11.1.14,7.05,36.026,35.028,33]octatriaconta-1,3,5,9,19,21,25,28,30,33,35-undecaen-13-yl] acetate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dmDNA31 involves the chemical modification of rifamycin, a well-known antibiotic. The preparation method for in vivo applications involves dissolving the compound in a solvent such as dimethyl sulfoxide (DMSO) and mixing with other agents like polyethylene glycol (PEG) and Tween 80 .
Industrial Production Methods
Industrial production of dmDNA31 follows stringent protocols to ensure high purity and efficacy. The compound is synthesized in controlled environments, often involving multiple steps of chemical reactions and purification processes to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
dmDNA31 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, altering the compound’s structure and activity.
Reduction: The addition of hydrogen or removal of oxygen, which can modify the compound’s properties.
Substitution: Replacement of one functional group with another, which can enhance or reduce its bactericidal activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions are typically modified versions of dmDNA31 with altered bactericidal properties, which can be used to target specific bacterial strains more effectively .
Scientific Research Applications
dmDNA31 has a wide range of scientific research applications:
Chemistry: Used in the development of new antibiotics and studying the mechanisms of bacterial resistance.
Biology: Employed in research on bacterial infections and the development of targeted therapies.
Industry: Utilized in the production of advanced antibiotic formulations and antibody-antibiotic conjugates.
Mechanism of Action
dmDNA31 exerts its effects by inhibiting bacterial DNA-dependent RNA polymerase, which is essential for bacterial RNA synthesis . This inhibition prevents the elongation of the RNA transcript, effectively halting bacterial growth and replication . The compound specifically targets the β-O-linked N-acetylglucosamine sugar modification of wall teichoic acid, a major cell wall component of Staphylococcus aureus .
Comparison with Similar Compounds
Similar Compounds
Rifampicin: Another rifamycin-class antibiotic with a similar mechanism of action but different pharmacokinetic properties.
TNP-2092: A conjugate of rifamycin and fluoroquinolone, used for treating prosthetic joint infections.
TD-1792: A hybrid antibiotic retaining potent antibacterial activities against multiple resistant strains.
Uniqueness
dmDNA31 stands out due to its potent bactericidal activity and its use in antibody-antibiotic conjugates, which offer targeted delivery and enhanced efficacy against resistant bacterial strains . Its unique chemical structure and mechanism of action make it a valuable compound in the fight against bacterial infections .
Properties
CAS No. |
845625-44-7 |
---|---|
Molecular Formula |
C50H62N4O13 |
Molecular Weight |
927.0 g/mol |
IUPAC Name |
[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-30-[4-(dimethylamino)piperidin-1-yl]-2,6,15,17-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-23,32,37-trioxo-8,27,38-trioxa-24,34-diazahexacyclo[23.11.1.14,7.05,36.026,35.028,33]octatriaconta-1,3,5,9,19,21,25,28,30,33,35-undecaen-13-yl] acetate |
InChI |
InChI=1S/C50H62N4O13/c1-23-13-12-14-24(2)49(62)52-40-44(60)36-35(39-47(40)66-34-22-31(21-32(56)38(34)51-39)54-18-15-30(16-19-54)53(9)10)37-46(28(6)43(36)59)67-50(8,48(37)61)64-20-17-33(63-11)25(3)45(65-29(7)55)27(5)42(58)26(4)41(23)57/h12-14,17,20-23,25-27,30,33,41-42,45,57-59,61H,15-16,18-19H2,1-11H3,(H,52,62)/b13-12+,20-17+,24-14-/t23-,25+,26+,27+,33-,41-,42+,45+,50-/m0/s1 |
InChI Key |
GBSDCXVMKJSZDN-AWHPPKCISA-N |
SMILES |
CC1C=CC=C(C(=O)NC2=C3C(=C4C(=C(C(=C5C4=C(C(O5)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)O)C)O)C2=O)N=C6C(=CC(=CC6=O)N7CCC(CC7)N(C)C)O3)C |
Isomeric SMILES |
C[C@H]1/C=C/C=C(\C(=O)NC2=C3C(=C4C(=C(C(=C5C4=C([C@](O5)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)O)C)O)C2=O)N=C6C(=CC(=CC6=O)N7CCC(CC7)N(C)C)O3)/C |
Canonical SMILES |
CC1C=CC=C(C(=O)NC2=C3C(=C4C(=C(C(=C5C4=C(C(O5)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)O)C)O)C2=O)N=C6C(=CC(=CC6=O)N7CCC(CC7)N(C)C)O3)C |
solubility |
not available |
Origin of Product |
United States |
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